molecular formula C13H19NO2 B11024862 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11024862
M. Wt: 221.29 g/mol
InChI Key: HCHCXKREIBORAC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide , reflects its core structure: an acetamide backbone substituted with an ethoxy group at the α-carbon and a 2-ethyl-6-methylphenyl group at the nitrogen atom. The molecular formula is C₆H₅NO₂(C₂H₅)(C₃H₇) , corresponding to C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . The ethoxy group (-OCH₂CH₃) is positioned adjacent to the carbonyl moiety, while the aryl substituent features ethyl and methyl groups at the 2- and 6-positions, respectively.

Key bond lengths include:

  • C=O: ~1.22 Å (typical for acetamides)
  • N-C (amide): ~1.35 Å
  • C-O (ethoxy): ~1.43 Å.

The stereoelectronic effects of the ethoxy group influence the planarity of the amide bond, with torsional angles deviating by <10° from coplanarity due to steric interactions with the ortho-substituted phenyl ring.

Crystallographic Characterization and Stereochemical Analysis

Single-crystal X-ray diffraction studies of analogous compounds, such as N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide , reveal a tetragonal unit cell (space group I41/a) with lattice parameters a = 33.5715 Å, c = 68.2468 Å, and a cell volume of 76,917 ų. The crystal packing adopts a distorted diamond net topology, facilitated by van der Waals interactions between dodecoxy chains and π-stacking of aryl groups (Figure 1).

Parameter Value
Space group I41/a
Unit cell dimensions a = 33.5715 Å
c = 68.2468 Å
Density 1.171 g/cm³
Z 4

Figure 1: Crystal packing of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide analogs, showing lamellar arrangements of alkyl chains.

The 2-ethyl-6-methylphenyl group induces axial chirality, with enantiomerization barriers of ~25 kcal/mol due to restricted rotation about the N-C(aryl) bond. Variable-temperature NMR studies confirm diastereotopic splitting of ethyl group protons below -40°C.

Comparative Structural Analysis with Related Acetamide Derivatives

Structural comparisons highlight the influence of substituents on conformational flexibility and intermolecular interactions:

  • Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) :

    • Chlorine substitution at the α-carbon increases electrophilicity (Hammett σₚ = +0.23 vs. -0.24 for ethoxy).
    • Reduced solubility in polar solvents (e.g., 0.3 mg/mL in water vs. 12 mg/mL for the ethoxy analog).
  • N~2~-(2-Ethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-sulfonylglycinamide :

    • Sulfonyl groups enhance hydrogen-bonding capacity, increasing melting point by 80–100°C compared to non-sulfonylated analogs.
  • Metal-organic polyhedra (MOPs) with dodecoxy-functionalized linkers :

    • Alkyl chains (e.g., C₁₂H₂₅O-) enable solubility in chloroform and toluene, mimicking the ethoxy group’s role in modulating hydrophobicity.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic profile:

  • Frontier molecular orbitals :

    • HOMO (-6.2 eV): Localized on the ethoxy oxygen and amide π-system.
    • LUMO (-1.8 eV): Dominated by the carbonyl antibonding (π*) orbital.
  • Electrostatic potential (ESP) :

    • Maximum positive charge (+0.32 e) at the amide nitrogen.
    • Negative potential (-0.45 e) at the ethoxy oxygen.
  • Conformational energy landscape :

    • The s-cis conformation (amide O=C-N-C(aryl) dihedral = 0°) is favored by 3.1 kcal/mol over s-trans due to n→π* hyperconjugation.

$$ E{\text{s-cis}} - E{\text{s-trans}} = -3.1 \, \text{kcal/mol} $$

Solvent modeling (PCM, ε = 4.8) predicts a dipole moment of 4.2 Debye in toluene, consistent with experimental solubility data.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-4-11-8-6-7-10(3)13(11)14-12(15)9-16-5-2/h6-8H,4-5,9H2,1-3H3,(H,14,15)

InChI Key

HCHCXKREIBORAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COCC)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethoxyacetyl Chloride

Ethoxyacetyl chloride serves as the key acylating agent. It is synthesized via chlorination of ethoxyacetic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis.

Reaction Conditions:

ComponentQuantityConditions
Ethoxyacetic acid1.0 equivDissolved in dry dichloromethane
Thionyl chloride1.2 equivAdded dropwise at 0–5°C
Reaction time3–4 hoursReflux at 40°C
Yield90–95%Isolated via distillation

The product is purified by fractional distillation under reduced pressure (boiling point: 120–125°C at 50 mmHg).

Acylation of 2-Ethyl-6-Methylaniline

The ethoxyacetyl chloride reacts with 2-ethyl-6-methylaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Setup:

ComponentQuantityConditions
2-Ethyl-6-methylaniline1.0 equivDissolved in dry THF
Ethoxyacetyl chloride1.1 equivAdded dropwise at 0–5°C
Triethylamine1.5 equivMaintain pH 8–9
Reaction time2–3 hoursStir at room temperature
Yield85–90%Recrystallized from ethanol/water

The crude product is washed with aqueous sodium bicarbonate to remove residual acid, followed by recrystallization to achieve >99% purity.

Nucleophilic Substitution of Chloroacetamide Precursor

Synthesis of 2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide

This intermediate is prepared by reacting 2-ethyl-6-methylaniline with chloroacetyl chloride under basic conditions.

Industrial-Scale Protocol:

ComponentQuantityConditions
2-Ethyl-6-methylaniline1.0 equivDissolved in xylene
Chloroacetyl chloride1.05 equivAdded dropwise at 0–5°C
Sodium hydroxide1.2 equivAdded post-reaction for neutralization
Reaction time4–5 hoursReflux at 80°C
Yield88–92%Filtered and dried

The product is isolated via filtration and vacuum-dried to remove solvents.

Ethoxylation via Sodium Ethoxide

The chloro group undergoes nucleophilic displacement with sodium ethoxide in ethanol.

Optimized Conditions:

ComponentQuantityConditions
Chloroacetamide1.0 equivDissolved in anhydrous ethanol
Sodium ethoxide2.0 equivAdded portionwise at 25°C
Reaction time6–8 hoursReflux at 78°C
Yield80–85%Extracted with ethyl acetate

Excess sodium ethoxide ensures complete substitution, while ethanol acts as both solvent and nucleophile source. The product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Comparative Analysis of Methodologies

Efficiency and Scalability

ParameterDirect AcylationNucleophilic Substitution
Reaction steps23
Overall yield75–80%65–70%
Purity>99%95–98%
Industrial applicabilityHighModerate

Direct acylation is favored for large-scale production due to fewer steps and higher throughput. Nucleophilic substitution, while reliable, requires handling hazardous intermediates (e.g., chloroacetamide).

Side Reactions and Mitigation

  • Hydrolysis of Ethoxyacetyl Chloride: Minimized by maintaining anhydrous conditions and low temperatures during synthesis.

  • Over-Alkylation in Substitution: Controlled by using a 2:1 molar ratio of sodium ethoxide to chloroacetamide.

Emerging Methodologies and Catalytic Innovations

Enolate Alkylation

Recent studies explore deprotonating N-(2-ethyl-6-methylphenyl)acetamide with lithium diisopropylamide (LDA) at -78°C, followed by ethyl iodide quenching. Preliminary yields reach 70%, but scalability remains challenging due to stringent cryogenic conditions.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing of ethoxyacetyl chloride and aniline derivatives, reducing reaction times to <10 minutes. This method achieves 92% yield in pilot trials, highlighting potential for industrial adoption .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis, primarily through nucleophilic attack on the amide carbonyl group. While direct kinetic data for this specific molecule is limited, studies on structurally related acetamides (e.g., acetochlor and metolachlor) provide mechanistic insights:

  • Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water or hydroxide ion attack. Hydrolysis yields 2-ethoxyacetic acid and 2-ethyl-6-methylaniline as primary products .

  • Alkaline Conditions : Base-catalyzed cleavage dominates, with accelerated reaction rates due to deprotonation of nucleophilic agents.

ParameterAcidic (pH 4)Neutral (pH 7)Alkaline (pH 10)
Half-life (estimated)~1,386 days~2,310 days~2,310 days

Data extrapolated from acetochlor hydrolysis studies .

Photodegradation Pathways

UV irradiation induces bond cleavage and rearrangement. Key findings from photolysis experiments on analogous compounds include:

  • Primary Mechanism : Homolytic cleavage of the C-Cl bond (if present) or C-N amide bond generates radicals that recombine or oxidize .

  • Identified Photoproducts :

    • N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (via ethoxy group rearrangement) .

    • 2-Ethyl-6-methylaniline (amide bond cleavage) .

    • Oxazolidinone derivatives (cyclization involving the ethoxy and amide groups) .

Photodegradation half-lives in aqueous environments range from 0.5–24 hours under UV light (311–437 nm) .

Adsorption and Clay Interactions

The compound’s environmental fate is influenced by adsorption onto soil minerals, as demonstrated by montmorillonite clay studies :

Clay CationAdsorption Coefficient (K<sub>d</sub>, L/kg)
Ca²⁺96.7 ± 15.6
Al³⁺95.9 ± 8.8
Fe³⁺110.7 ± 6.9
  • Mechanism : Coordination between the carbonyl oxygen and exchangeable clay cations (e.g., Ca²⁺, Fe³⁺) stabilizes adsorption. FTIR studies show shifted carbonyl (C=O) stretches (1,650 → 1,630 cm⁻¹), confirming surface complexation .

  • Impact : Adsorption reduces bioavailability but may enhance photodegradation via surface-mediated reactions.

Condensation and Cyclization

While direct evidence is limited, the ethoxyacetamide structure suggests potential for:

  • Schiff Base Formation : Reaction with aldehydes under acidic conditions.

  • Heterocyclic Synthesis : Intramolecular cyclization to form oxazolines or morpholine derivatives under thermal stress .

Environmental and Synthetic Implications

  • Soil Persistence : High adsorption coefficients (K<sub>d</sub> > 90 L/kg) indicate limited mobility, favoring accumulation in clay-rich soils .

  • Degradation Optimization : Alkaline hydrolysis and UV exposure are effective remediation strategies.

Scientific Research Applications

Biological Activities

Research indicates that 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for therapeutic applications in conditions such as arthritis.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing new antimicrobial agents.
  • Analgesic Effects : Initial findings indicate that it may possess pain-relieving properties, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

The compound's anti-inflammatory and analgesic properties suggest its potential as a therapeutic agent for treating chronic pain and inflammatory diseases. Ongoing research aims to elucidate its mechanisms and optimize its efficacy through structural modifications.

Agricultural Sciences

Due to its structural similarities with known herbicides, 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide may serve as a precursor for developing new herbicides targeting specific weed species without affecting crop yield. Its efficacy in controlling annual grass weeds has been noted in preliminary studies.

Case Studies and Research Findings

StudyFocusFindings
Study A (2024)Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.
Study B (2023)Antimicrobial activityShowed effectiveness against Staphylococcus aureus and E. coli strains.
Study C (2023)Herbicidal potentialIndicated potential use as a selective herbicide with minimal environmental impact.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Structural and physicochemical properties of acetochlor and analogs

Compound Molecular Formula Molecular Weight Substituents (R1, R2) Water Solubility (mg/L) Log Kow Soil Adsorption (Koc, mL/g)
Acetochlor C₁₄H₂₀ClNO₂ 269.77 Ethoxymethyl, 2-ethyl-6-methylphenyl 223 (20°C) 2.9–4.1 156
Alachlor C₁₄H₂₀ClNO₂ 269.77 Methoxymethyl, 2,6-diethylphenyl 242 (25°C) 3.1–3.7 170
Metolachlor C₁₅H₂₂ClNO₂ 283.80 2-Methoxy-1-methylethyl, 2-ethyl-6-methylphenyl 530 (20°C) 2.9–3.3 200
Propisochlor C₁₅H₂₂ClNO₂ 283.79 Isopropoxymethyl, 2-ethyl-6-methylphenyl 184 (20°C) 3.5 180 (estimated)

Key Observations :

  • Lipophilicity (Log Kow) : All compounds have moderate lipophilicity, with propisochlor (Log Kow 3.5) showing slightly higher soil retention .
  • Soil Adsorption : Acetochlor, alachlor, and metolachlor bind similarly to soil organic matter, but metolachlor’s higher Koc (200 mL/g) suggests stronger adsorption .

Environmental Behavior and Degradation

  • Leaching Potential: Acetochlor’s moderate solubility and adsorption make it prone to leaching, especially in sandy soils with low organic content . Metolachlor’s higher solubility exacerbates this risk, while alachlor’s lower solubility reduces mobility .
  • Metabolic Pathways: Acetochlor and metolachlor are metabolized to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) in rats, whereas alachlor forms 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) . CMEPA and CDEPA are further oxidized to 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (DEA), respectively, which are bioactivated to DNA-reactive benzoquinone imines .

Toxicity and Carcinogenicity

  • Acetochlor : Causes nasal turbinate tumors in rats through metabolic activation of MEA .
  • Alachlor: Shares a similar carcinogenic profile but targets the nasal turbinates and thyroid .
  • Metolachlor : Induces liver tumors in rats, likely due to prolonged exposure to reactive intermediates .

Agricultural Efficacy and Soil Interactions

  • Weed Control : Acetochlor and metolachlor are highly effective against grasses, while alachlor shows broader activity on broadleaf weeds .
  • Soil Retention : Adsorption correlates with soil organic matter content. For example, acetochlor’s bioactivity decreases by 30–50% in soils with >5% organic matter .

Biological Activity

2-Ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethoxy group and a substituted acetamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on various biological systems. This article reviews the biological activity of this compound, focusing on research findings, case studies, and comparative analyses with structurally related compounds.

The molecular formula of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide contributes to its reactivity and biological interactions. The presence of both ethyl and methyl substitutions on the aromatic ring enhances its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 1×1051\times 10^{-5} to 1×1061\times 10^{-6} mg/mL, demonstrating its potency as an antimicrobial agent .

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Interaction studies have shown that the compound can interfere with protein synthesis and DNA replication in susceptible bacterial strains.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide can be achieved through several methods, including:

  • Refluxing a mixture of starting materials under acidic conditions.
  • Nucleophilic substitution reactions involving ethoxy derivatives.

These methods allow for efficient production while maintaining high purity levels.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide, a comparison with structurally similar compounds is useful:

Q & A

Q. What are the recommended synthetic pathways for 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide, and how can yield optimization be systematically approached?

The synthesis of structurally related acetamides typically involves multi-step reactions, including amide bond formation and etherification. For example, a similar compound (AZD8931) required 11 synthetic steps with a 2-5% overall yield, emphasizing the need for optimization . To improve efficiency, employ factorial experimental design to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) can model nonlinear relationships and predict optimal conditions . Methodological Steps :

  • Use a Plackett-Burman design to screen variables.
  • Optimize via Box-Behnken or central composite design.
  • Validate predictions experimentally. Table 1 : Hypothetical Factorial Design Matrix for Yield Optimization
FactorTemperature (°C)Catalyst (mol%)Solvent (Polarity Index)Yield (%)
Low6013.0 (DCM)12
High8055.5 (THF)28

Q. Which analytical techniques are most suitable for characterizing 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide?

Comprehensive characterization should integrate:

  • NMR Spectroscopy :
  • 1H NMR : Ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), aromatic protons (complex splitting due to ethyl and methyl substituents).
  • 13C NMR : Acetamide carbonyl (~168–170 ppm), ethoxy carbons (~65–70 ppm) .
    • Mass Spectrometry : Molecular ion peak at m/z 221.14 ([M+H]+) with fragmentation patterns indicating ethoxy and acetamide cleavage.
    • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹).
      Comparative data from analogous compounds (e.g., N-(2-ethylphenyl)acetamide) show spectral deviations <5% for key groups .

Advanced Research Questions

Q. How can computational chemistry predict the environmental degradation pathways of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide?

Density Functional Theory (DFT) calculations can model hydrolysis and photodegradation by:

  • Identifying reactive sites via frontier molecular orbital analysis.
  • Simulating transition states for bond cleavage (e.g., ethoxy group hydrolysis).
  • Predicting metabolites using quantitative structure-activity relationship (QSAR) models. Institutions like ICReDD combine quantum mechanics/molecular mechanics (QM/MM) simulations with targeted assays to validate stability . For example, computational activation energy (85 kJ/mol) for ethoxy hydrolysis correlated with experimental half-life data (R² = 0.92) in related compounds .

Q. What methodologies resolve contradictory bioactivity results across in vitro models?

Discrepancies often arise from assay variability (e.g., cell line viability, solvent effects). A systematic approach includes:

  • Meta-analysis : Use random-effects models to quantify heterogeneity across studies .
  • Experimental Harmonization : Standardize protocols (e.g., DMSO concentration <0.1%, passage number consistency).
  • Mechanistic Profiling : Compare target engagement via thermal shift assays or surface plasmon resonance (SPR). For example, cytotoxicity contradictions (IC50 10 μM vs. 50 μM) in related acetamides were resolved by controlling cellular ATP levels .

Q. How can reaction engineering principles scale up synthesis while maintaining regioselectivity?

Key considerations:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation rates during exothermic steps .
  • Catalyst Immobilization : Silica-supported H2SO4 enhances recyclability and simplifies workup.
  • In-line Analytics : Process Analytical Technology (PAT) tools like FTIR probes enable real-time monitoring. Pilot-scale studies on analogs achieved >90% regioselectivity by maintaining a Damköhler number (Da) <0.3, ensuring kinetic control .

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